molecular formula C3H9NO2 B146019 3-Amino-1,2-propanediol CAS No. 616-30-8

3-Amino-1,2-propanediol

Cat. No. B146019
CAS RN: 616-30-8
M. Wt: 91.11 g/mol
InChI Key: KQIGMPWTAHJUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1,2-propanediol is a compound that can be derived from reactions involving 3-chloro-1,2-propanediol, as seen in model aqueous solutions where it was identified as the main reaction product alongside glycerol. This compound has been found in commercially available seasonings, indicating its relevance in food chemistry .

Synthesis Analysis

The synthesis of related compounds such as 2-amino-1,3-propanediol has been achieved using malonic acid diethyl ester as a starting material, followed by nitrosation and reduction with sodium in ethanol. This method has been deemed suitable for industrial production due to its low cost and moderate reaction conditions, yielding a total of 53.5% of the desired product .

Molecular Structure Analysis

While the specific molecular structure analysis of 3-amino-1,2-propanediol is not detailed in the provided papers, related compounds such as 2-amino-2-methyl-1,3-propanediol have been used as ligand backbones for synthesizing various cobalt complexes, indicating the versatility of amino propanediol derivatives in coordination chemistry .

Chemical Reactions Analysis

The chemical behavior of 2-amino-2(hydroxymethyl)-1,3-propanediol (a close relative of 3-amino-1,2-propanediol) with metal ions such as H+, Ni2+, Cu2+, and Zn2+ has been studied, showing the ability of these compounds to form complexes with metals. The formation constants of several metal complexes were calculated, demonstrating the compound's potential in forming stable complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-1,2-propanediol itself are not directly discussed in the provided papers. However, the study of similar compounds, such as 2-amino-2(hydroxymethyl)-1,3-propanediol, and their interactions with metal ions in aqueous solutions, provides insights into the potential properties of 3-amino-1,2-propanediol, such as its reactivity and complexation behavior in an aqueous environment .

Scientific Research Applications

Biotechnological Production

3-Amino-1,2-propanediol (APD) has been highlighted as a significant compound in the biotechnological sector. The compound finds its application in the production of 1,3-propanediol (1,3-PD), an important chemical used as a monomer for synthesizing various commercially valuable products such as polyesters, polyethers, and polyurethanes. Biotechnological approaches involving genetically engineered microorganisms have been developed to improve the biosynthesis of 1,3-PD from glycerol or glucose, showcasing the potential of APD in enhancing the production efficiency and overcoming limitations associated with traditional chemical synthesis methods. The engineered strains exhibit higher yields and better productivity, marking a significant step towards sustainable and economically viable production processes (Yang et al., 2018), (Kaur et al., 2012).

Chemical Synthesis and Applications

APD serves as a versatile intermediate in various chemical synthesis processes. Historically, it has been used as a precursor for the synthesis of synthetic antibiotics, such as chloramphenicol. In recent times, its scope of application has expanded. APD is now utilized in the production of X-ray contrast agents, pharmaceuticals, and as a key raw material for the chemical synthesis of sphingosine/ceramide. The compound is obtained through chemical processes or biotechnological methods involving enzymes like amino alcohol dehydrogenases or transaminases, signifying its importance in diverse chemical synthesis pathways (Andreeßen & Steinbüchel, 2011).

Adsorption and Recovery of Metal Ions

APD has been incorporated into novel chelating resins for selective adsorption of metal ions, specifically gold (Au III) ions. The polystyrene-supported APD resin demonstrates excellent adsorption capabilities, especially for Au (III) ions, offering potential applications in the recovery of gold from multi-ionic aqueous systems. This application is crucial in the context of resource recovery and environmental management (Changmei et al., 2011).

Enantioselective Biotransformation

APD-related compounds are utilized in enantioselective biotransformation processes, particularly in the pharmaceutical sector. For instance, S-3-amino-3-phenylpropionic acid, an important intermediate for certain pharmaceuticals, is produced through chiral catalysis involving microorganisms. The study of such biocatalytic processes opens new avenues for the preparation of enantiopure compounds, highlighting the significance of APD derivatives in developing novel pharmaceuticals (Li et al., 2013).

Safety And Hazards

3-Amino-1,2-propanediol is considered hazardous. It causes severe skin burns and eye damage . It is moderately toxic by ingestion and when heated to decomposition, it emits toxic fumes of NOx .

Future Directions

The 3-Amino-1,2-propanediol market is poised for continued growth and evolving trends, making it an attractive space for investors and businesses . There is ongoing research into its use in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics .

properties

IUPAC Name

3-aminopropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIGMPWTAHJUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862294
Record name 1,2-Propanediol, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2-Propanediol, 3-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

3-Amino-1,2-propanediol

CAS RN

616-30-8
Record name 3-Amino-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminopropanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-1,2-propanediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Propanediol, 3-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Propanediol, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminopropane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOPROPANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH369P864X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1,2-propanediol
Reactant of Route 2
Reactant of Route 2
3-Amino-1,2-propanediol
Reactant of Route 3
3-Amino-1,2-propanediol
Reactant of Route 4
Reactant of Route 4
3-Amino-1,2-propanediol
Reactant of Route 5
Reactant of Route 5
3-Amino-1,2-propanediol
Reactant of Route 6
3-Amino-1,2-propanediol

Citations

For This Compound
1,020
Citations
S Mazzotta, J Berastegui-Cabrera, M Vega-Holm… - Bioorganic …, 2021 - Elsevier
Nowadays there is not an effective drug for the treatment of infections caused by human adenovirus (HAdV) which supposes a clinical challenge, especially for paediatric and …
Number of citations: 6 www.sciencedirect.com
RC Schreyer - Journal of the American Chemical Society, 1951 - ACS Publications
Syntheses of 3-amino-l, 2-propanediol and 2, 3-diamino-l-propanol were desired which involved no halogen containing compounds. 3-Amino-l, 2-propanediol has been prepared by …
Number of citations: 9 pubs.acs.org
C Dong, R Fu, C Sun, R Qu, C Ji, Y Niu, Y Zhang - Fuel, 2018 - Elsevier
Silica-gel functionalized with 3-amino-1,2-propanediol (SG-AP) was used as adsorbent for the removal of copper ions from both aqueous and ethanol solutions. The adsorption …
Number of citations: 25 www.sciencedirect.com
T Oi, T Takeda, H Kakihana - Bulletin of the Chemical Society of Japan, 1992 - journal.csj.jp
Ester formations of borate ion with 1,2-propanediol, 3-amino-1,2-propanediol, and (±)-3-dimethylamino-1,2-propanediol and stabilities of the formed esters were studied by 11 B NMR …
Number of citations: 25 www.journal.csj.jp
K Minamisawa, H Watanabe - Plant and cell physiology, 1986 - academic.oup.com
The compound X, which had previously been found to be accumulated in the soybean nodules formed by infection with wild-type H 2 -uptake negative Bradyrhizobium japonicum strains…
Number of citations: 17 academic.oup.com
L Lázár, AG Lakatos, F Fülöp, G Bernáth, FG Riddell - Tetrahedron, 1997 - Elsevier
In the reactions of 3-amino-1,2-propanediol with aromatic aldehydes, five-component ring-chain tautomeric mixtures were formed, involving oxazolidine and oxazine C-2 epimers and …
Number of citations: 19 www.sciencedirect.com
J VELÍ'Scar; EK, T Davidek, J Davidek… - Journal of food …, 1991 - Wiley Online Library
In model aqueous solutions containing 3‐chIoro‐l,2‐propanediol (arising by the interaction of hydrochloric acid with lipids in protein hydrolysate and ammonia, 3‐amino‐1,2‐…
Number of citations: 28 ift.onlinelibrary.wiley.com
JW Morzycki, J Maj, A Nikitiuk, G Kwolek… - Acta poloniae …, 2001 - ptfarm.pl
Three new derivatives of 3-amino-1, 2-propanediol have been synthesized. Full assignments of signals in their" H–and" C-NMR spectra are given. The influence of these compounds on …
Number of citations: 2 www.ptfarm.pl
GD Hartman, JE Schwering - Journal of Heterocyclic Chemistry, 1983 - Wiley Online Library
Abstract Treatment of 2‐chloro‐3‐nitropyrazine and 2‐chloro‐5‐nitropyrazine with 3‐amino‐1, 2‐propanediol affords products derived from displacement of chloride, while similar …
Number of citations: 15 onlinelibrary.wiley.com
J Velisek, K Ledahudcova, J Hajslova… - Journal of Agricultural …, 1992 - ACS Publications
MATERIALS AND METHODS Chemicals. 3-Chloro-1, 2-propanediol (Bóeseken and Hermans, 1923) and glycidol (Rider and Hill, 1930) were synthesized. 3-Amino-l, 2-propanediol …
Number of citations: 12 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.